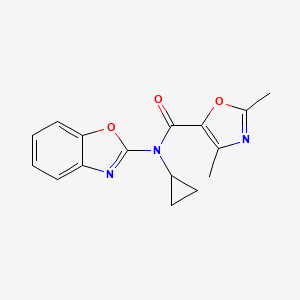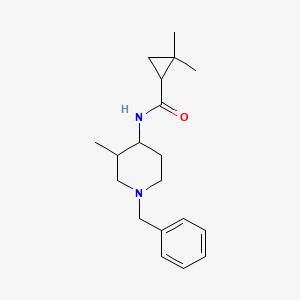
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid, also known as ATMC, is a chemical compound with a molecular formula of C14H20N4O4S2. It is a thiazole-containing amino acid derivative that has been found to have potential applications in scientific research. ATMC is a synthetic compound that can be synthesized through a variety of methods.
作用机制
The mechanism of action of 1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of metalloproteinases by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from functioning properly and inhibits its ability to degrade extracellular matrix proteins. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which can prevent the invasion and metastasis of cancer cells. This compound also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been found to have potential applications in scientific research, particularly in the areas of cancer and inflammation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid. One area of research could focus on further elucidating its mechanism of action. This could involve the use of structural biology techniques to determine the binding site of this compound on metalloproteinases. Another area of research could focus on developing derivatives of this compound that have improved activity and selectivity. Additionally, more studies could be conducted to investigate the potential applications of this compound in other areas of scientific research, such as infectious diseases.
合成方法
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid can be synthesized through a variety of methods. One common method involves the reaction of 2-acetamidothiazole-4-carboxylic acid with 3-methylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
1-(2-Acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid has potential applications in scientific research. It has been found to inhibit the activity of metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
属性
IUPAC Name |
1-(2-acetamido-1,3-thiazole-4-carbonyl)-3-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-7-5-16(4-3-9(7)12(19)20)11(18)10-6-21-13(15-10)14-8(2)17/h6-7,9H,3-5H2,1-2H3,(H,19,20)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZYDSKKCWPMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)C2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)



![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)


![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)